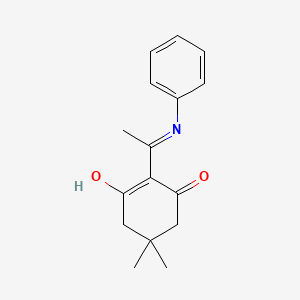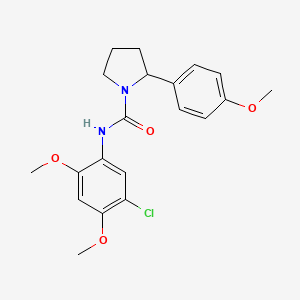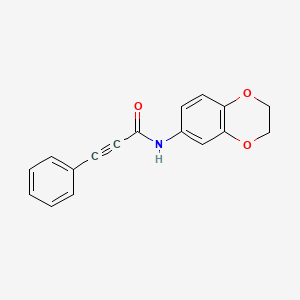![molecular formula C18H17Cl2N3O3 B6121690 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. It has gained significant attention in recent years due to its promising results in preclinical studies.
Mechanism of Action
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide works by inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting BTK, this compound can prevent the activation and proliferation of immune cells, which can help to reduce inflammation and prevent the progression of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of immune cell activation and proliferation, and the suppression of inflammation. It has also been shown to have antitumor activity in preclinical studies, suggesting that it may be a promising therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide is its specificity for BTK, which makes it a potent inhibitor of immune cell activation and proliferation. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for research on 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide, including the evaluation of its safety and efficacy in clinical trials, the development of more potent and selective BTK inhibitors, and the investigation of its potential therapeutic applications in other diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to understand the mechanisms underlying this compound's antitumor activity and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 3-chloro-4-(1-piperidinyl)aniline to obtain the desired product. The final step involves the chlorination of the amide group to obtain this compound.
Scientific Research Applications
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-11-13(23(25)26)5-6-14(15)18(24)21-12-4-7-17(16(20)10-12)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWCFUKLYILPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)




![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)